Fluorescence marker NR 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorescent markers, also known as fluorophores, are molecules that can absorb light and emit it at a different wavelength . They are used in a wide range of applications, including identifying and quantifying distinct populations of cells, cell surface receptors, or intracellular targets; cell sorting; immunophenotyping; calcium flux experiments; determining nucleic acid content; measuring enzyme activity; and apoptosis studies .

Synthesis Analysis

The synthesis of fluorescent markers involves complex chemical reactions . The process is often aimed at achieving high selectivity and sensitivity for the detection of specific biomolecules .Molecular Structure Analysis

The molecular structure of fluorescent markers plays a crucial role in their function . The shape, size, and structure of these markers determine their physical and chemical properties, which significantly influence their performance .Chemical Reactions Analysis

Fluorescent markers undergo various chemical reactions, including photoactivation, which involves the absorption of light and the subsequent emission of fluorescence . These reactions are complex and involve interactions with the marker’s molecular environment .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorescent markers, such as their fluorescence intensity, absorption, quantum yield, spectrum, lifetime, correlation time, and anisotropy, are crucial for their function . These properties can be tuned through structural modifications .Mechanism of Action

Target of Action

Fluorescence markers, such as the Fluorescence Marker NR 1, primarily target proteins within cells . These proteins serve as the primary targets due to their crucial roles in various biological processes . The fluorescence marker can bind to these proteins, allowing for their visualization and tracking .

Mode of Action

The mode of action of this compound involves the use of fluorescent proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . This marker employs a strategy known as differential fluorescent marking (DFM), which uses three distinguishable fluorescent proteins in single and double combinations . The DFM strategy capitalizes on enhanced stability and broad applicability across diverse Proteobacteria species .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the visualization and understanding of intracellular activities . The marker can help track the dynamics and localization of proteins, playing a diverse role in imaging applications . For instance, one of the dominant technologies employed in the visualization of protein activity and regulation is based on protein tags and their associated NIR fluorescent probes .

Pharmacokinetics

For instance, a study on a different fluorescent marker, 5-aminofluorescein covalently bound to human serum albumin (AFL-HSA), showed that it had small volumes of distribution, a low clearance, and a long elimination half-life .

Result of Action

The result of the action of this compound is the successful differentiation, quantification, and tracking of a diverse set of proteins within cells under various complex conditions . This allows for the study of intricate mechanisms underlying the coalescence of microbial communities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the marker’s action, efficacy, and stability can be affected by the presence of oxygen, light intensity, and the specific cellular environment . Understanding these influences is crucial for optimizing the use of this marker in various applications.

Advantages and Limitations for Lab Experiments

Fluorescence marker NR 1 has several advantages for lab experiments. It is a small molecule fluorophore with a high quantum yield and a broad absorption spectrum. It is also non-toxic and non-mutagenic, and has no significant biochemical or physiological effects on cells or tissues. The main limitation of this compound is that it is not as bright as some other fluorescent dyes, and thus may require longer exposure times to obtain a clear image.

Future Directions

For Fluorescence marker NR 1 include developing new methods for synthesizing and using the dye in a variety of applications. Additionally, research is being conducted to develop new fluorescent dyes that are brighter and more sensitive than this compound. Other research is being conducted to improve the accuracy and sensitivity of fluorescence microscopy and flow cytometry techniques. Additionally, research is being conducted to develop new methods for labeling and tracking proteins, lipids, and other molecules in a variety of biological systems. Finally, research is being conducted to develop new methods for detecting and quantifying this compound in a variety of biological systems.

Synthesis Methods

Fluorescence marker NR 1 is synthesized by a process known as “click chemistry”. This process involves the reaction of a di-azide and an alkyne to form a triazole in an aqueous solution. The triazole is then reacted with a fluorescent dye to form this compound. This process is simple, efficient, and reproducible, and can be used to synthesize a variety of fluorescent dyes.

Scientific Research Applications

Fluorescence marker NR 1 is used in a variety of scientific research applications, including imaging, flow cytometry, and other assays. It is a versatile and powerful tool that can be used to label and track proteins, lipids, and other molecules in a variety of biological systems. This compound is used in a variety of research applications, including cell biology, neuroscience, and drug discovery.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Fluorescence Marker NR 1 interacts with various biomolecules in the cell. It can bind to proteins, enzymes, and other cellular components, allowing for the visualization of these entities . The nature of these interactions is largely dependent on the specific properties of the biomolecules and the cellular environment .

Cellular Effects

The presence of this compound can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific conditions within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific properties of this compound and the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

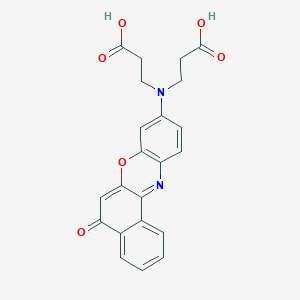

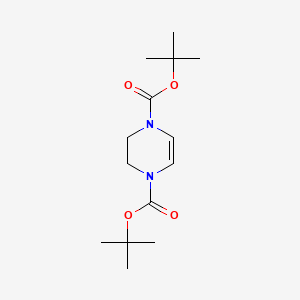

IUPAC Name |

3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACCMILAYZHSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)